molecular formula C8H13BrF3N B2630195 1-(2-Bromo-3,3,3-trifluoropropyl)piperidine CAS No. 121217-46-7

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine

Cat. No.: B2630195
CAS No.: 121217-46-7
M. Wt: 260.098
InChI Key: HUVNSMUEFJOGCP-UHFFFAOYSA-N
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Description

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is a fluorinated piperidine derivative characterized by a bromine atom at the 2-position and a trifluoropropyl group at the 3-position of the propyl chain.

Properties

IUPAC Name

1-(2-bromo-3,3,3-trifluoropropyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrF3N/c9-7(8(10,11)12)6-13-4-2-1-3-5-13/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVNSMUEFJOGCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

1-(3-Bromopropyl)piperidine hydrobromide (CAS 58689-34-2)
  • Structure : Features a bromine at the 3-position of the propyl chain and a hydrobromide salt.
  • Properties: Molecular weight 287.03; soluble in chloroform, methanol, and DMSO.
  • Applications: Used as a research chemical, likely in alkylation reactions or as a precursor for bioactive molecules.
1-(4-Bromo-2-(trifluoromethyl)phenyl)piperidine (CAS 1707367-67-6)
  • Structure : Contains a bromine and trifluoromethyl group on a phenyl ring attached to piperidine.
  • Properties : Higher molecular weight (308.14) due to the aromatic system.
  • Applications : Marketed for medicinal purposes, likely as a kinase inhibitor or receptor antagonist. The aromatic trifluoromethyl group may enhance π-π stacking interactions in target binding compared to the aliphatic trifluoropropyl group in the target compound .
Phencyclidine (1-(1-Phenylcyclohexyl)piperidine, PCP)
  • Structure : A cyclohexyl-phenyl group attached to piperidine.
  • Properties: Known for analgesic and dissociative effects.
  • Applications : Acts as an NMDA receptor antagonist. Unlike the target compound, PCP lacks halogen or fluorine substituents, which may reduce its metabolic stability and increase toxicity .
PARP Inhibitors (e.g., Compounds 15a-d)
  • Structure: Piperidine derivatives with dimethylaminoethyl or tetramethyl substituents.
  • Activity : Tertiary amines (e.g., 15a, 15c) exhibit superior PARP inhibitory activity compared to secondary amines. The trifluoropropyl group in the target compound may similarly enhance binding to PARP’s hydrophobic pockets, though direct evidence is lacking .
AMPA Receptor Ligands (e.g., Compound 5b)
  • Structure : 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives.
  • Activity : Demonstrated anti-fatigue effects via AMPA receptor modulation. The bromo-trifluoropropyl group in the target compound could offer improved receptor affinity due to halogen bonding and steric effects .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents Solubility Notable Applications
1-(2-Bromo-3,3,3-trifluoropropyl)piperidine Not reported Br (2°), CF₃ (3°) Likely lipophilic Medicinal chemistry
1-(3-Bromopropyl)piperidine HBr 287.03 Br (3°), HBr salt Chloroform, MeOH Research chemical
1-(4-Bromo-2-(CF₃)phenyl)piperidine 308.14 Br (4°), CF₃ (aryl) Not reported Kinase inhibition
Phencyclidine (PCP) 243.39 Phenyl-cyclohexyl Lipophilic NMDA antagonism

Biological Activity

1-(2-Bromo-3,3,3-trifluoropropyl)piperidine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

  • IUPAC Name : this compound
  • CAS Number : 121217-46-7
  • Molecular Formula : C8H10BrF3N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and influence signaling pathways critical for cellular functions. The compound's trifluoropropyl group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation by targeting specific kinases involved in cell cycle regulation.

A notable study identified a series of piperidine-based compounds that induced apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspase pathways . The mechanism involves the inhibition of polo-like kinase 1 (Plk1), a critical regulator of mitosis, which is often overexpressed in cancer cells.

Antifungal Activity

In addition to anticancer properties, piperidine derivatives have demonstrated antifungal activity against resistant strains such as Candida auris. Compounds similar to this compound were tested for their efficacy against various fungal pathogens. The results indicated significant antifungal activity with minimal cytotoxicity towards human cells .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with other piperidine derivatives and related compounds:

Compound NameBiological ActivityIC50 (μM)Mechanism
This compoundAnticancer & AntifungalNot specifiedInhibition of Plk1
Piperidine-based triazole derivativesAntifungal0.24 - 0.97Disruption of plasma membrane integrity
Cetylpyridinium chlorideAntimicrobialNot specifiedMembrane disruption

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Anticancer Screening : A study screened a library of drug-like molecules for their ability to inhibit Plk1 PBD interactions. Among the hits were several piperidine derivatives that showed promising results with IC50 values indicating effective inhibition .
  • Fungal Pathogen Testing : Research on antifungal susceptibility profiling demonstrated that piperidine derivatives could effectively inhibit C. auris growth at low concentrations (MIC values ranging from 0.24 to 0.97 μg/mL), showcasing their potential as novel antifungal agents .

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